2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a fluorinated heterocyclic building block used in the synthesis of complex organic molecules. The 1,3,4-thiadiazole ring is an electron-deficient aromatic system, a feature amplified by the strongly electron-withdrawing trifluoromethyl (CF3) group. This electronic profile makes the 2-position, occupied by the bromo-substituent, highly activated for nucleophilic substitution and a suitable coupling partner in transition-metal-catalyzed reactions. The compound thus serves as a key intermediate for introducing the trifluoromethyl-thiadiazole moiety, a common pharmacophore and agrochemical scaffold, into target structures.
In synthetic applications, 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole and its 2-chloro analog are not functionally interchangeable. The carbon-halogen bond strength (C-Cl > C-Br) and leaving group ability (Br- > Cl-) directly dictate reactivity in the compound's primary applications: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Substituting the bromo- form with the chloro- analog typically requires more forcing conditions, such as higher temperatures, longer reaction times, or higher catalyst loadings, which can lead to lower yields and increased byproduct formation. For an optimized and reproducible process, the specific halide is a critical, non-interchangeable parameter.
This compound has been documented as an effective precursor in O-arylation reactions, a form of nucleophilic substitution. In the synthesis of a complex agrochemical intermediate, reaction of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole with a substituted phenol proceeded to an 88% isolated yield. The higher reactivity of the C-Br bond compared to a C-Cl bond facilitates such high-yield transformations under manageable conditions, a key consideration for process scale-up and material efficiency.
| Evidence Dimension | Isolated Yield in Nucleophilic O-Arylation |
| Target Compound Data | 88% |
| Comparator Or Baseline | 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole, which would be expected to exhibit lower reactivity (slower kinetics or require harsher conditions) based on established principles of C-X bond reactivity in SNAr. |
| Quantified Difference | Not a direct head-to-head comparison, but the 88% yield establishes a high-performance benchmark that is less likely to be achieved with a chloro-analog under identical conditions. |
| Conditions | Reaction with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate and potassium carbonate in N,N-dimethyl-formamide for 72 hours. |
For process development and manufacturing, achieving high yields without resorting to harsh conditions reduces costs, simplifies purification, and improves process safety.
The utility of this specific bromo-thiadiazole is validated by its inclusion as a named starting material in patents for fungicidal and insecticidal agents. For example, U.S. Patent 4,097,669A details its use in the multi-step synthesis of novel pesticidal 2-substituted-5-trifluoromethyl-1,3,4-thiadiazoles. The specification of this exact CAS number in patent literature indicates that its reactivity profile and resulting product purity were critical for achieving the desired outcome, de-risking its selection for similar high-value synthesis campaigns.
| Evidence Dimension | Use as a specified chemical intermediate in patents |
| Target Compound Data | Explicitly named as a reactant in synthetic procedures. |
| Comparator Or Baseline | Generic or alternative building blocks not specified in the patent's examples. |
| Quantified Difference | N/A (Qualitative difference in documented industrial utility) |
| Conditions | Synthesis of thioether derivatives via reaction with thiophenols in ethanol with a triethylamine base. |
Procuring a compound specified in established, high-value patented routes provides confidence in its reliability and suitability for complex, multi-step synthetic programs.
Research on related 2-halo-1,3,4-thiadiazole systems demonstrates a key synthetic advantage for bromo-derivatives. In a copper-free diazotization of 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles using p-TsOH and KBr, the corresponding 2-bromo-thiadiazole was successfully produced in 87% yield. Under the same catalytic system, all attempts to synthesize the 2-chloro analog using various chloride salts (LiCl, NaCl) failed, with no product detected. This suggests that for synthetic routes employing modern, copper-free methodologies, the bromo-thiadiazole is not just a preference but a necessity.
| Evidence Dimension | Isolated Yield in Copper-Free Diazotization |
| Target Compound Data | 87% (for a closely related 2-bromo-1,3,4-thiadiazole) |
| Comparator Or Baseline | 2-Chloro-1,3,4-thiadiazole analog |
| Quantified Difference | The chloro-analog failed to form (0% yield detected). |
| Conditions | Diazotization of 2-amino-1,3,4-thiadiazole precursor using p-TsOH, NaNO2, and KX (X=Br or Cl) in acetonitrile at room temperature. |
This provides a strong rationale for selecting the bromo-compound when the overall synthetic strategy avoids heavy metals or employs specific acid catalysts incompatible with chlorination.
This compound is the right choice for R&D programs targeting novel fungicides, insecticides, or drug candidates that require the trifluoromethyl-thiadiazole scaffold. Its demonstrated use in patented syntheses confirms its role as a reliable intermediate for creating libraries of derivatives for screening and lead optimization.
When the synthetic goal is to form a C-O or C-S bond at the 2-position of the thiadiazole ring, the superior reactivity of the bromo- leaving group makes it the preferred precursor. It enables high-yield substitutions with phenols and thiols, often under milder conditions than required for less reactive chloro-analogs.
As a heteroaryl bromide, this compound is a suitable substrate for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and other bonds. Its greater reactivity compared to the chloro-analog allows for more efficient oxidative addition to the palladium catalyst, which can translate to lower catalyst loadings and faster reaction times.
Flammable;Irritant